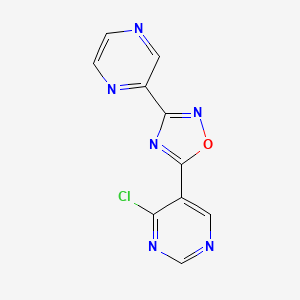

![molecular formula C26H26N4O4S B2502878 methyl 2-(2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 1112034-85-1](/img/structure/B2502878.png)

methyl 2-(2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "methyl 2-(2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate" is a complex molecule that likely exhibits a range of biological activities due to its structural features, which include a pyrrolopyrimidine core, a thioacetamide linkage, and a benzoate ester group. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related heterocyclic compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic systems often involves the use of reagents such as methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl analog . These reagents are prepared from acetoacetic esters and used to create a variety of pyrimidinone derivatives. Similarly, methyl 2-benzoylamino-3-dimethylaminopropenoate has been used to synthesize fused pyrimidinones from heterocyclic α-amino compounds . These methods could potentially be adapted for the synthesis of the compound , considering its pyrrolopyrimidine core and thioacetamide linkage.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has been studied, revealing a folded conformation around the methylene carbon atom of the thioacetamide bridge . This conformation is stabilized by intramolecular hydrogen bonding. The molecular structure of the compound may also exhibit similar intramolecular interactions, influencing its reactivity and biological activity.

Chemical Reactions Analysis

The reactivity of related compounds includes the formation of various heterocyclic systems when reacted with diketones or other reagents . For instance, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate has been used to synthesize trisubstituted pyrroles and fused pyrimidinones . The compound may also undergo similar reactions, potentially leading to the formation of novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related heterocyclic compounds have been characterized using techniques such as UV, IR, PMR, and X-ray spectroscopy . These compounds often exhibit unique spectral properties that can be correlated with their structural features. The compound , with its complex structure, is likely to have distinct physical and chemical properties that could be elucidated using similar analytical techniques.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Systems

Preparation of Pyrido[1,2-a]pyrimidin-4-ones : Compounds similar to the one have been utilized in synthesizing a range of heterocyclic systems, including N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones. These compounds are important for their potential biological activities and their applications in medicinal chemistry. The synthesis involves complex reactions starting from acetoacetic esters, indicating a versatile approach to generating diverse heterocyclic compounds (Selič, Grdadolnik, & Stanovnik, 1997).

Synthesis of Fused Pyrimidinones : Another application involves the synthesis of fused pyrimidinones, which are significant due to their presence in various bioactive molecules. The process showcases the utility of similar compounds in preparing derivatives of pyrido[1,2-a]pyrimidine, among others, demonstrating the compound's role in synthesizing complex heterocyclic systems with potential pharmacological applications (Stanovnik, D. Bovenkamp, Svete, Hvala, Simonič, & Tiŝler, 1990).

Electrochemical Properties

- Electrochromic Properties : Research into pyrrole derivatives, which share structural similarities with the compound , has explored their electrochemical properties. For instance, a pyrrole derivative was synthesized for its electrochromic properties, highlighting potential applications in smart windows, displays, and as pH sensors, which demonstrates the broader applicability of such compounds in materials science (Almeida et al., 2017).

Propriétés

IUPAC Name |

methyl 2-[[2-(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O4S/c1-16(2)30-24(32)23-22(19(14-29(23)3)17-10-6-5-7-11-17)28-26(30)35-15-21(31)27-20-13-9-8-12-18(20)25(33)34-4/h5-14,16H,15H2,1-4H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPSZKCWMQZOLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2502795.png)

![N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2502803.png)

![N-(2,3-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2502806.png)

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2502807.png)

![(E)-4-(Dimethylamino)-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]but-2-enamide](/img/structure/B2502809.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2502813.png)

![3-[(4-ethylpiperazino)sulfonyl]-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2502814.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2502817.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2502818.png)